L-Glutamic acid, N-(1-(N(2)-(N-(N-(N(2)-(N(2)-(N-(N-(N-(N-L-tyrosylglycyl)glycyl)-L-phenylalanyl)-L-methionyl)-L-arginyl)-L-arginyl)-L-valyl)glycyl)-L-arginyl)-L-prolyl)-
Overview
Description
Bam 12P is a Pro-Met-enkephalin precursor, isolated from bovine adrenal medulla.
Scientific Research Applications
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Zinc Homeostasis in Animal Nutrition
- Summary : Dietary L-glutamic acid N,N-diacetic acid improves short-term maintenance of zinc homeostasis in a model of subclinical zinc deficiency in weaned piglets .
- Methods : During an experimental period of eight days, piglets were fed a high phytate diet containing added Zn at varying levels with and without 200 mg/kg of GLDA .
- Results : Supplementation of Zn above a certain threshold led to a saturation of the response in apparently absorbed Zn and linear increase in liver Zn. Inclusion of GLDA into the diets yielded a higher intercept for bone Zn .
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- Summary : The thermodynamics of the interaction of L-glutamic-N,N-diacetic acid (GLDA) with protons was studied .
- Methods : The study was conducted potentiometrically at different temperatures, ionic strengths and ionic media .
- Results : Four protonation constants and corresponding enthalpy changes occurred at infinite dilution together with temperature and ionic strength coefficients .
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- Summary : Semi-organic single L-glutamic acid hydrochloride (LGHCl) single crystals, a nonlinear optical material were grown .
- Methods : The crystals were grown via the slow solvent evaporation method .
- Results : The formation of LGHCl crystals was confirmed through the application of Powder X-ray diffraction (PXRD) and FT-IR analysis .
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H97N21O16S/c1-34(2)50(57(96)75-33-48(87)76-42(15-9-26-72-62(68)69)58(97)83-27-10-16-45(83)56(95)81-43(59(98)99)21-22-49(88)89)82-54(93)40(14-8-25-71-61(66)67)79-52(91)39(13-7-24-70-60(64)65)78-53(92)41(23-28-100-3)80-55(94)44(30-35-11-5-4-6-12-35)77-47(86)32-73-46(85)31-74-51(90)38(63)29-36-17-19-37(84)20-18-36/h4-6,11-12,17-20,34,38-45,50,84H,7-10,13-16,21-33,63H2,1-3H3,(H,73,85)(H,74,90)(H,75,96)(H,76,87)(H,77,86)(H,78,92)(H,79,91)(H,80,94)(H,81,95)(H,82,93)(H,88,89)(H,98,99)(H4,64,65,70)(H4,66,67,71)(H4,68,69,72)/t38-,39-,40-,41-,42-,43-,44-,45-,50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYPNFYYCUMEW-ALRMXQJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H97N21O16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamic acid, N-(1-(N(2)-(N-(N-(N(2)-(N(2)-(N-(N-(N-(N-L-tyrosylglycyl)glycyl)-L-phenylalanyl)-L-methionyl)-L-arginyl)-L-arginyl)-L-valyl)glycyl)-L-arginyl)-L-prolyl)- | |
CAS RN |
75513-71-2 | |
Record name | Bam 12P | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075513712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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